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Compound of Interest

Compound Name: Trabedersen

Cat. No.: B15361751 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial clinical trial results for

Trabedersen, an antisense oligonucleotide designed to inhibit the expression of transforming

growth factor-beta 2 (TGF-β2). The data presented herein is collated from early-phase clinical

studies in various solid tumors, offering insights into the agent's safety, efficacy, and

mechanism of action.

Core Mechanism of Action
Trabedersen is a synthetic antisense oligodeoxynucleotide that specifically targets and binds

to the messenger RNA (mRNA) of TGF-β2, a cytokine often overexpressed in advanced

tumors.[1] This binding action leads to the degradation of the TGF-β2 mRNA, thereby inhibiting

the synthesis of the TGF-β2 protein.[1] The subsequent reduction in TGF-β2 levels is intended

to counteract its immunosuppressive effects within the tumor microenvironment and inhibit

tumor growth, metastasis, and angiogenesis.[1][2][3]

Signaling Pathway
The transforming growth factor-beta (TGF-β) signaling pathway plays a dual role in cancer,

acting as a tumor suppressor in the early stages and a promoter of tumor progression in later

stages.[4] Trabedersen specifically targets the TGF-β2 isoform. The canonical TGF-β signaling

cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then

recruits and phosphorylates a type I receptor (TβRI).[4][5] This activated receptor complex
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phosphorylates downstream SMAD proteins (SMAD2 and SMAD3), which then form a complex

with SMAD4.[4] This SMAD complex translocates to the nucleus to regulate the transcription of

target genes involved in various cellular processes, including cell cycle control, apoptosis, and

epithelial-mesenchymal transition (EMT).[4][5]
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Figure 1: Trabedersen's Mechanism of Action within the TGF-β2 Signaling Pathway.

Phase I/II Clinical Trial in Advanced Solid Tumors
An open-label, multi-center, dose-escalation Phase I/II study evaluated the safety and efficacy

of intravenously administered Trabedersen in patients with advanced pancreatic cancer,

malignant melanoma, and colorectal carcinoma.[1][2][6][7]

Experimental Protocol
Patient Population: A total of 61 patients were enrolled, including 37 with pancreatic cancer,

19 with malignant melanoma, and 5 with colorectal carcinoma, who had received 2nd to 4th-

line therapy.[2][6][7]
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Dosing and Administration: Trabedersen was administered intravenously. Two treatment

schedules were investigated:

Schedule 1: 7 days on, 7 days off.

Schedule 2: 4 days on, 10 days off.[1][6] Dose escalation was performed to determine the

maximum tolerated dose (MTD).[1]

Primary Objectives: The primary objectives were to determine the MTD and dose-limiting

toxicities (DLTs).[1]

Secondary Objectives: Secondary objectives included assessing safety, tolerability,

pharmacokinetics, and efficacy.[1]
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Figure 2: Experimental Workflow for the Phase I/II Solid Tumor Trial.

Quantitative Data Summary
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Indication
Patient
Subgroup

Number of
Patients (n)

Median Overall
Survival (mOS)
in Months

95%
Confidence
Interval (CI)

Pancreatic

Cancer
All patients 37 4.9 3.2, 7.1

2nd-line, 140

mg/m²/d
9 13.4 2.2, 39.7

Malignant

Melanoma
All patients 19 11.4 7.5, 13.9

Last cohort (140

mg/m²/day)
14 9.3 6.5, 12.2

Colorectal

Cancer
All patients 5 3.0 N/A

Data sourced from ASCO presentations and related publications.[1][6]

Safety and Tolerability: Trabedersen was generally safe and well-tolerated.[2][6] The most

common adverse event was non-serious and transient thrombocytopenia.[2][6] Serious

adverse events possibly related to the treatment were rare and included gastrointestinal

hemorrhage and pyrexia.[1][6] The MTD for the "7 days on, 7 days off" schedule was

established at 160 mg/m²/day.[1][6]

Phase IIb Clinical Trial in High-Grade Glioma
A randomized, open-label, active-controlled, dose-finding Phase IIb study was conducted to

evaluate the efficacy and safety of Trabedersen in patients with recurrent or refractory high-

grade glioma (anaplastic astrocytoma [AA] and glioblastoma multiforme [GBM]).[8][9]

Experimental Protocol
Patient Population: 145 patients with recurrent/refractory anaplastic astrocytoma or

glioblastoma multiforme were randomized.[8][9]

Treatment Arms:
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Trabedersen 10 µM

Trabedersen 80 µM

Standard Chemotherapy (temozolomide or procarbazine/lomustine/vincristine)[8][9]

Administration: Trabedersen was administered intratumorally via convection-enhanced

delivery (CED).[8][10]

Primary Endpoint: The primary endpoint was the 6-month tumor control rate.[8]

Secondary Endpoints: Secondary endpoints included response at later timepoints, overall

survival, and safety.[8][9]
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Figure 3: Experimental Workflow for the Phase IIb High-Grade Glioma Trial.
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Quantitative Data Summary
Patient
Subgroup

Endpoint
Trabederse
n 10 µM

Trabederse
n 80 µM

Standard
Chemother
apy

p-value

Anaplastic

Astrocytoma

(AA)

14-Month

Tumor

Control Rate

Significant

Benefit
- -

0.0032 (vs.

chemo)

2-Year

Survival Rate

Trend for

Superiority
- -

0.10 (vs.

chemo)

Median

Overall

Survival

(mOS)

39.1 months 35.2 months 21.7 months
Not

Significant

Glioblastoma

(GBM)

Response

and Survival
Comparable Comparable Comparable -

GBM (≤55

years, KPS

>80%)

2 and 3-Year

Survival
3-fold higher - -

N/A

(Exploratory)

Data sourced from a publication of the randomized controlled study.[8][9]

Safety and Tolerability: The frequency of drug-related adverse events was lower in the

Trabedersen arms compared to standard chemotherapy.[8][9]

Trabedersen 10 µM: 27% of patients experienced related adverse events.[8][9]

Trabedersen 80 µM: 43% of patients experienced related adverse events.[8][9]

Standard Chemotherapy: 64% of patients experienced related adverse events.[8][9]

Conclusion
The initial clinical trials of Trabedersen have demonstrated a manageable safety profile and

have shown encouraging signs of efficacy in heavily pre-treated patient populations with
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advanced solid tumors, particularly pancreatic cancer and high-grade glioma.[6][7][8] The data

from these early-phase studies have provided a strong rationale for further clinical

development. The distinct mechanism of action, targeting the immunosuppressive tumor

microenvironment via TGF-β2 inhibition, positions Trabedersen as a novel therapeutic strategy

in oncology. Future research will likely focus on combination therapies and patient selection

based on TGF-β2 expression levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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